molecular formula C11H8BrFN2 B13153582 4-(Bromomethyl)-6-fluoro-3,3'-bipyridine

4-(Bromomethyl)-6-fluoro-3,3'-bipyridine

Cat. No.: B13153582
M. Wt: 267.10 g/mol
InChI Key: OKIYZLUUPCOBPH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-fluoro-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are compounds containing two pyridine rings connected by a single bond. The presence of bromomethyl and fluoro substituents on the bipyridine structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-fluoro-3,3’-bipyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 6-fluoro-3,3’-bipyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 4-(Bromomethyl)-6-fluoro-3,3’-bipyridine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-6-fluoro-3,3’-bipyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted bipyridines with various functional groups.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of dehalogenated or reduced bipyridine derivatives.

Scientific Research Applications

4-(Bromomethyl)-6-fluoro-3,3’-bipyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Employed in the development of fluorescent probes and bioactive molecules for studying biological processes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-fluoro-3,3’-bipyridine depends on its specific application

    Binding to Metal Ions: The bipyridine structure can chelate metal ions, forming stable complexes that are useful in catalysis and material science.

    Fluorescence: The presence of the fluoro substituent can enhance the compound’s fluorescence properties, making it valuable in imaging and sensing applications.

    Biological Activity: The bromomethyl group can undergo nucleophilic substitution reactions with biomolecules, potentially leading to the formation of bioactive compounds.

Comparison with Similar Compounds

4-(Bromomethyl)-6-fluoro-3,3’-bipyridine can be compared with other similar compounds, such as:

    4-(Bromomethyl)-7-methoxycoumarin: This compound also contains a bromomethyl group but has a coumarin backbone, which imparts different chemical and biological properties.

    6-Fluoro-3,3’-bipyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.

    4-Bromomethyl-6,7-dimethoxycoumarin: Similar to 4-(Bromomethyl)-7-methoxycoumarin but with additional methoxy groups, affecting its chemical behavior and uses.

The uniqueness of 4-(Bromomethyl)-6-fluoro-3,3’-bipyridine lies in its combination of bromomethyl and fluoro substituents on the bipyridine scaffold, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C11H8BrFN2

Molecular Weight

267.10 g/mol

IUPAC Name

4-(bromomethyl)-2-fluoro-5-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8BrFN2/c12-5-9-4-11(13)15-7-10(9)8-2-1-3-14-6-8/h1-4,6-7H,5H2

InChI Key

OKIYZLUUPCOBPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2CBr)F

Origin of Product

United States

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